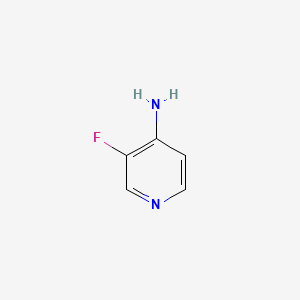

4-Amino-3-fluoropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIKBUVVVGSMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355751 | |

| Record name | 4-Amino-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247-88-3 | |

| Record name | 4-Amino-3-fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-FLUOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y744OES4EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-3-fluoropyridine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-fluoropyridine, a key building block in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role as an intermediate in the development of therapeutic agents.

Core Properties and Identification

This compound, with the CAS number 2247-88-3 , is a substituted pyridine (B92270) derivative.[1][2][3] Its structure, featuring both an amino group and a fluorine atom, imparts unique reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules. It is also known by its synonym, 3-Fluoro-4-aminopyridine.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. It typically appears as an off-white to light yellow or brown crystalline powder.[2] It exhibits limited solubility in water but is soluble in various organic solvents, including alcohols, ethers, and ketones.

| Property | Value | Source(s) |

| CAS Number | 2247-88-3 | [1][2][3] |

| Molecular Formula | C₅H₅FN₂ | [1] |

| Molecular Weight | 112.11 g/mol | [1] |

| Appearance | Off-white to brown powder/solid; white to light yellow crystalline powder | [2] |

| Melting Point | 71-81 °C (range from various sources) | [4] |

| Boiling Point | 217.1 °C at 760 mmHg | [3] |

| Density | 1.257 g/cm³ | [3] |

| Purity | ≥96% to ≥97% | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H-NMR (300MHz, CDCl₃) | δ 8.17 (d, J=3.0, 1H), 8.03 (d, J=5.4, 1H), 6.64 (m, 1H), 4.28 (br s, 1H) |

| ¹³C-NMR | Experimental data not readily available in the searched literature. Expected chemical shifts for fluorinated pyridines can be complex due to C-F coupling. |

| ¹⁹F-NMR | Experimental data not readily available in the searched literature. The chemical shift would be indicative of a fluorine atom attached to an aromatic pyridine ring. |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, as detailed in the following experimental protocol adapted from patent literature. This process involves the formation of a carboxylic acid intermediate from 3-fluoropyridine, followed by amidation and a Hofmann rearrangement.

Experimental Workflow for the Synthesis of this compound```dot

Caption: The TGF-β signaling pathway and the inhibitory action of drugs.

Role as an Intermediate for Thrombin Inhibitors

Thrombin is a serine protease that plays a central role in the coagulation cascade and also has signaling roles through protease-activated receptors (PARs). Thrombin inhibitors are vital in the treatment and prevention of thrombotic disorders. The unique structure of this compound is utilized in the design of potent and selective thrombin inhibitors.

Caption: The thrombin signaling pathway and its inhibition.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. [3][4]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of 4-Amino-3-fluoropyridine from 3-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a multi-step synthesis route for 4-Amino-3-fluoropyridine, a critical intermediate in the development of novel pharmaceuticals. The synthesis commences with 3-fluoropyridine (B146971) and proceeds through a directed ortho-metalation, carboxylation, amidation, and subsequent Hofmann rearrangement. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful replication and optimization of this process.

Introduction

This compound is a key building block in medicinal chemistry, serving as an important intermediate in the synthesis of a variety of therapeutic agents, including transforming growth factor-β inhibitors and thrombin inhibitors.[1] The strategic placement of the amino and fluoro groups on the pyridine (B92270) ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. This guide outlines a robust and well-documented synthetic pathway starting from commercially available 3-fluoropyridine.

Overall Synthetic Pathway

The synthesis of this compound from 3-fluoropyridine is accomplished in three primary stages:

-

Directed ortho-metalation and Carboxylation: 3-fluoropyridine undergoes deprotonation at the 4-position using a strong base, followed by quenching with carbon dioxide to yield 3-fluoro-4-pyridinecarboxylic acid.

-

Amidation: The resulting carboxylic acid is converted to 3-fluoro-4-pyridinecarboxamide.

-

Hofmann Rearrangement: The amide is then subjected to a Hofmann rearrangement to furnish the final product, this compound.

A schematic representation of this synthetic workflow is provided below.

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid

Procedure:

-

To a 250 mL reaction flask, add 60 mL of anhydrous toluene and 5.7 g of diisopropylamine.

-

Cool the mixture to -25°C.

-

Slowly add 22.5 mL of 2.5 M n-butyllithium while maintaining the temperature between -30°C and -25°C for 1.5 hours.

-

Cool the reaction mixture to -70°C and add 5.0 g of 3-fluoropyridine.

-

Maintain the reaction at -70°C for 3 hours.

-

Slowly introduce carbon dioxide gas into the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Add 30 mL of water to the flask.

-

Concentrate the mixture to remove tetrahydrofuran.

-

Adjust the pH of the reaction mixture to 3-5 using 2 M hydrochloric acid, which will result in the formation of a significant amount of solid.

-

Stir the mixture at room temperature for 1 hour.

-

Filter the white solid powder.

-

Dry the collected solid at 45°C for 24 hours to obtain 3-fluoro-4-pyridinecarboxylic acid.[1]

Synthesis of 3-Fluoro-4-pyridinecarboxamide

Procedure:

-

In a 250 mL reaction flask, add 25 mL of thionyl chloride and 5.0 g of 3-fluoro-4-pyridinecarboxylic acid.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.

-

At 0-20°C, add 50 mL of a 25% ammonia (B1221849)/tetrahydrofuran solution to the reaction flask.

-

Stir the mixture at room temperature for 2 hours.

-

Remove excess ammonia gas and solvent to obtain a yellow solid.

-

Add 50 mL of petroleum ether and stir for 1 hour.

-

Filter the pale yellow solid product, 3-fluoro-4-pyridinecarboxamide.[1]

Synthesis of this compound

Procedure:

-

In a 250 mL reaction flask, add 50 mL of water and 5.4 g of sodium hydroxide.

-

Cool the mixture to 0-5°C.

-

Dropwise, add 4.7 g of liquid bromine to the reaction mixture at 0-5°C and stir for 2 hours.

-

Add 5.0 g of 3-fluoro-4-pyridinecarboxamide to the flask.

-

Continue stirring at 0-5°C for 2 hours until all solids have dissolved to yield this compound.[1]

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid

| Parameter | Value | Reference |

| Starting Material | 3-Fluoropyridine (5.0 g) | [1] |

| Product | 3-Fluoro-4-pyridinecarboxylic Acid | [1] |

| Yield | 6.1 g (85%) | [1] |

| Purity | 98% | [1] |

Table 2: Synthesis of 3-Fluoro-4-pyridinecarboxamide

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-pyridinecarboxylic Acid (5.0 g) | [1] |

| Product | 3-Fluoro-4-pyridinecarboxamide | [1] |

| Yield | 3.8 g (76%) | [1] |

| Purity | 97% | [1] |

Table 3: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-pyridinecarboxamide (5.0 g) | [1] |

| Product | This compound | [1] |

| Yield | Not explicitly stated | |

| Purity | Not explicitly stated |

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 3-fluoropyridine. The described multi-step process is well-characterized with reported high yields and purities for the intermediate products. The provided experimental procedures and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate. Further optimization of the final Hofmann rearrangement step may be necessary to quantify and maximize the yield and purity of the this compound product.

References

An In-depth Technical Guide on the Molecular Structure and Reactivity of 4-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoropyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring, impart distinct reactivity and make it a valuable building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the molecular structure and reactivity of this compound, with a focus on its application in the synthesis of therapeutic agents, particularly as an intermediate for kinase and protease inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 4-position and a fluorine atom at the 3-position. This arrangement of substituents significantly influences the electron distribution within the aromatic ring and its overall chemical behavior.

| Property | Value | Source |

| CAS Number | 2247-88-3 | [1][2] |

| Molecular Formula | C₅H₅FN₂ | [1][2] |

| IUPAC Name | 3-Fluoropyridin-4-amine | |

| Molecular Weight | 112.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 78-81 °C | [3] |

| pKa (Predicted) | 7.19 ± 0.12 | |

| Boiling Point (Predicted) | 217.1 ± 20.0 °C | |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ |

Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C2, C5, and C6). However, the strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution. Conversely, the fluorine atom at the 3-position makes the C3 and C5 positions susceptible to nucleophilic attack. The amino group can also act as a nucleophile in various reactions.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the this compound ring is challenging due to the deactivating effect of the pyridine nitrogen and the fluorine atom. Reactions such as nitration or halogenation typically require harsh conditions and may lead to a mixture of products or reaction at the more nucleophilic amino group.

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position can be displaced by strong nucleophiles under suitable conditions in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine ring and the adjacent amino group can facilitate this reaction.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex pharmaceutical intermediates.

-

Suzuki-Miyaura Coupling: The C-X (where X can be a halide) bond of a derivatized this compound can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: The amino group of this compound can undergo palladium-catalyzed Buchwald-Hartwig amination with aryl or heteroaryl halides to form C-N bonds. Alternatively, if the pyridine ring is halogenated, it can be coupled with various amines.

-

Sonogashira Coupling: A halogenated derivative of this compound can be coupled with terminal alkynes via the Sonogashira reaction to introduce alkynyl moieties.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a multi-step process starting from 3-fluoropyridine (B146971).[4]

Step 1: Carboxylation of 3-Fluoropyridine

-

To a solution of diisopropylamine (B44863) (5.7 g) in anhydrous toluene (B28343) (60 mL) at -25 °C, slowly add 2.5 M n-butyllithium (22.5 mL) while maintaining the temperature between -30 and -25 °C.

-

Stir the mixture for 1.5 hours at this temperature.

-

Cool the reaction to -70 °C and add 3-fluoropyridine (5.0 g).

-

After stirring for 3 hours at -70 °C, slowly bubble carbon dioxide gas through the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Add water (30 mL) and remove the organic solvent under reduced pressure.

-

Adjust the pH of the aqueous solution to 3-5 with 2 M hydrochloric acid to precipitate a white solid.

-

Stir for 1 hour at room temperature, filter, and dry the solid to obtain 3-fluoro-4-pyridinecarboxylic acid.

Step 2: Amidation of 3-Fluoro-4-pyridinecarboxylic acid

-

To thionyl chloride (25 mL), add 3-fluoro-4-pyridinecarboxylic acid (5.0 g) and heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.

-

At 0-20 °C, add a 25% ammonia (B1221849) solution in tetrahydrofuran (B95107) (50 mL).

-

Stir at room temperature for 2 hours.

-

Remove excess ammonia and solvent to obtain a yellow solid.

-

Triturate the solid with petroleum ether (50 mL), stir for 1 hour, and filter to yield 3-fluoro-4-pyridinecarboxamide.

Step 3: Hofmann Rearrangement of 3-Fluoro-4-pyridinecarboxamide

-

Prepare a solution of sodium hydroxide (B78521) (5.4 g) in water (50 mL) and cool to 0-5 °C.

-

Slowly add liquid bromine (4.7 g) to the solution while maintaining the temperature at 0-5 °C and stir for 2 hours.

-

Add 3-fluoro-4-pyridinecarboxamide (5.0 g) to the reaction mixture.

-

Stir at 0-5 °C for 2 hours until all solids dissolve, leading to the formation of this compound.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated 4-Aminopyridine (B3432731) Derivative

This protocol is a general guideline for the Suzuki-Miyaura coupling of a halogenated derivative of 4-aminopyridine with an arylboronic acid.[5]

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated 4-aminopyridine derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This is a representative protocol for the Buchwald-Hartwig amination of an aryl halide with an amine, which can be adapted for reactions involving this compound.[6][7]

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., tBu₃P·HBF₄, 2-4 mol%), and the base (e.g., NaOtBu, 2.2 eq.).

-

Add the aryl halide (1.0 eq.) and the amine (1.05 eq.) to the tube.

-

Add an anhydrous, degassed solvent (e.g., toluene).

-

Heat the reaction mixture to reflux (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Application in Drug Discovery: Targeting Signaling Pathways

This compound is a crucial intermediate in the synthesis of inhibitors targeting key signaling pathways implicated in various diseases, including cancer and thrombosis.[4][8]

TGF-β Signaling Pathway Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[1] Its dysregulation is linked to cancer progression and fibrosis. Small molecule inhibitors of TGF-β receptor kinases are of significant therapeutic interest. This compound serves as a key building block in the synthesis of potent and selective TGF-β type I receptor (ALK5) inhibitors.[9][10]

The general synthetic strategy involves the elaboration of the this compound scaffold to create molecules that can effectively bind to the ATP-binding site of the ALK5 kinase domain, thereby blocking the downstream signaling cascade.

Caption: Synthesis of a TGF-β inhibitor from this compound and its mechanism of action.

Thrombin Signaling Pathway Inhibition

Thrombin is a serine protease that plays a central role in the blood coagulation cascade.[11] Direct thrombin inhibitors are important anticoagulant drugs used to prevent and treat thrombosis. Pyridine-based scaffolds have been explored for the design of potent thrombin inhibitors, and this compound can serve as a starting material for the synthesis of such compounds.[12][13]

The synthetic approach typically involves modifying the this compound core to introduce functionalities that can interact with the active site and exosites of the thrombin enzyme, leading to its inhibition.

Caption: Synthesis of a direct thrombin inhibitor from this compound and its role in the coagulation cascade.

Conclusion

This compound is a synthetically versatile building block with a rich reactivity profile. The presence of both an amino and a fluoro substituent on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. Its demonstrated utility as an intermediate in the preparation of potent inhibitors of key biological targets, such as TGF-β receptor kinases and thrombin, underscores its importance in modern drug discovery and development. Further exploration of the reactivity of this molecule will undoubtedly lead to the discovery of novel therapeutic agents.

References

- 1. Item - The synthesis of inhibitors of TGF-β cytokine signalling and identification of their protein binding partners - Monash University - Figshare [bridges.monash.edu]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of thrombin inhibitors based on a pyridine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and biological evaluation of thrombin inhibitors based on a pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of 4-Amino-3-fluoropyridine: A Technical Overview

Introduction

4-Amino-3-fluoropyridine is a substituted pyridine (B92270) derivative of interest in medicinal chemistry and drug development. Its structural features, including the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring, create a unique electronic environment that can influence its chemical reactivity and biological activity. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and the analysis of its interactions in various chemical and biological systems. This technical guide provides an overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for these analytical techniques.

While comprehensive, publicly available datasets for this compound are limited, this guide presents expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy. The provided data tables serve as a template for the presentation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

1.1. Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the amino and fluoro substituents, and the spin-spin coupling between adjacent protons and between protons and the fluorine atom will lead to characteristic splitting patterns.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.2 | Doublet of doublets (dd) | J(H-2, H-6) ≈ 2-3 Hz, J(H-2, F-3) ≈ 1-2 Hz |

| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F-3) ≈ 4-5 Hz |

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, H-2) ≈ 2-3 Hz |

| -NH₂ | ~4.0 - 6.0 | Broad singlet (br s) | - |

1.2. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached fluorine and nitrogen atoms, as well as by resonance effects. The carbon signals will also exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (J, Hz) |

| C-2 | ~140 - 145 | ²J(C-2, F-3) ≈ 15-20 Hz |

| C-3 | ~145 - 150 | ¹J(C-3, F-3) ≈ 230-250 Hz |

| C-4 | ~135 - 140 | ²J(C-4, F-3) ≈ 10-15 Hz |

| C-5 | ~115 - 120 | ³J(C-5, F-3) ≈ 3-5 Hz |

| C-6 | ~125 - 130 | ⁴J(C-6, F-3) ≈ 1-3 Hz |

1.3. Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for fluorinated aromatic compounds. It will likely appear as a multiplet due to coupling with the neighboring protons.

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| F-3 | -130 to -150 | Multiplet | J(F-3, H-2), J(F-3, H-5) |

1.4. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain singlets for each carbon. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: A single-pulse experiment, often with proton decoupling, is employed. The spectral width for ¹⁹F NMR can be large, and the chemical shifts are referenced to an external standard like CFCl₃.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C-F bond, and the aromatic C-N and C=C bonds of the pyridine ring.

2.1. Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 1640 - 1600 | N-H bending (scissoring) | Strong |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) | Medium to Strong |

| 1300 - 1200 | C-N stretching (aromatic amine) | Medium |

| 1250 - 1150 | C-F stretching | Strong |

| 900 - 650 | C-H out-of-plane bending | Medium to Strong |

2.2. Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following FT-IR methods are common:

-

KBr Pellet Method:

-

Finely grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure (typically several tons) to form a transparent or translucent pellet.

-

Acquire a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

3.1. Expected Mass Spectrometry Data

For this compound (Molecular Weight: 112.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 112. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

| m/z | Proposed Fragment |

| 112 | [C₅H₅FN₂]⁺ (Molecular Ion) |

| 95 | [M - NH₃]⁺ |

| 85 | [M - HCN]⁺ |

| 69 | [M - HCN - F]⁺ |

3.2. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-fluoropyridine is a pivotal building block in medicinal chemistry and drug development, valued for its role in the synthesis of a wide array of pharmaceutical compounds. The fluorine substitution on the pyridine (B92270) ring can significantly influence the physicochemical properties of the parent molecule, affecting its solubility, stability, and metabolic profile. A thorough understanding of these characteristics is paramount for formulation development, pharmacokinetic studies, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known solubility and stability properties of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for determining these crucial parameters, enabling researchers to generate precise data tailored to their specific applications.

Physicochemical Properties of this compound

This compound is a white to light-orange crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅FN₂ | [1] |

| Molecular Weight | 112.11 g/mol | [1] |

| Melting Point | 71-79 °C | [1] |

| pKa | 7.19 ± 0.12 (Predicted) | [1] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and information from chemical suppliers indicate its solubility profile.

Qualitative Solubility

This compound is reported to be soluble in methanol (B129727).[1][2] It is also described as being soluble in a range of other organic solvents, including alcohols, ethers, and ketones.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method is a widely accepted and reliable technique. The following protocol outlines the procedure for determining the equilibrium solubility of this compound.

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the dissolved compound from the undissolved solid, either centrifuge the samples at a high speed or allow them to sediment.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant using a syringe filter to remove any remaining solid particles. It is advisable to discard the initial portion of the filtrate to prevent any adsorption effects from the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Data Presentation:

The results should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL or mol/L) |

| Water | 25 | To be determined |

| Phosphate Buffer (pH 7.4) | 25 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |

Visualization of Solubility Determination Workflow:

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways.

General Stability and Storage

This compound is generally stable under normal handling and storage conditions.[3] However, it is noted to be both light-sensitive and air-sensitive .[4] Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere.[2][4] In case of fire, thermal decomposition may generate hazardous products including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing. While specific degradation data for this compound is scarce, studies on the related compound 4-aminopyridine (B3432731) have shown degradation under acidic conditions.[5] The presence of the fluorine atom may influence the degradation pathways and rates.

The plausible degradation pathways for this compound under forced conditions include:

-

Hydrolysis: Degradation in aqueous solutions under acidic or basic conditions.

-

Oxidation: Degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide).

-

Photolysis: Degradation upon exposure to light, particularly UV radiation.

-

Thermal Degradation: Degradation at elevated temperatures.

Experimental Protocol for Forced Degradation Studies

The following protocol, based on ICH guidelines, can be used to assess the stability of this compound under various stress conditions.

Objective: To investigate the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and methanol

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store samples under the same conditions as for acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in identifying the mass of the degradants.

-

Data Presentation:

The results should be tabulated to show the percentage of degradation under each condition.

| Stress Condition | Time (days) | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 M HCl | 7 | 60 | To be determined | To be determined |

| 0.1 M NaOH | 7 | 60 | To be determined | To be determined |

| 3% H₂O₂ | 7 | 25 | To be determined | To be determined |

| Thermal (Solid) | 14 | 80 | To be determined | To be determined |

| Photostability | - | 25 | To be determined | To be determined |

Visualization of Forced Degradation Workflow:

Caption: General workflow for conducting forced degradation studies.

Conclusion

While this compound is a compound of significant interest in drug discovery, publicly available quantitative data on its solubility and stability are limited. The qualitative information indicates its solubility in organic solvents and highlights its sensitivity to light and air. For researchers and drug development professionals, it is imperative to experimentally determine these properties for their specific formulations and applications. The detailed protocols provided in this guide for the shake-flask solubility method and forced degradation studies offer a robust framework for generating the necessary data to support formulation development, regulatory filings, and ensure the overall quality and reliability of drug candidates derived from this versatile building block.

References

A Technical Guide to 4-Amino-3-fluoropyridine: Commercial Availability, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-fluoropyridine, a key building block in medicinal chemistry. It details the commercial availability and purity of this compound, outlines experimental protocols for its analysis, and visualizes its role in relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, ranging from 96% to over 98%, making it suitable for most research and development applications. Key suppliers and their stated purity levels are summarized in the table below.

| Supplier | CAS Number | Stated Purity | Available Quantities |

| Sigma-Aldrich | 2247-88-3 | 97% | 1 g |

| Chem-Impex | 2247-88-3 | ≥ 97% | Custom Quantities |

| Santa Cruz Biotechnology | 2247-88-3 | ≥96% | Custom Quantities |

| TCI | 2247-88-3 | >98.0% (GC) | 1 g, 5 g |

| BLD Pharm | 2247-88-3 | N/A | Custom Quantities |

| ChemicalBook | 2247-88-3 | 99% | g to kg |

| Conier Chem&Pharma | 2247-88-3 | 98% | kg |

Table 1: Commercial Availability and Purity of this compound. This table provides a summary of major suppliers for this compound, along with their stated purity levels and typically available quantities. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Melting Point | 71-79 °C |

| Boiling Point | 217.1±20.0 °C (Predicted) |

| Appearance | Off-white to brown powder/solid |

| Solubility | Soluble in Methanol |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |

Table 2: Physicochemical Properties of this compound. This table outlines key physical and chemical properties of the compound.

Synthesis and Importance in Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with both an amino group and a fluorine atom, provides a versatile scaffold for chemical modification. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[2]

This compound is a key intermediate in the synthesis of various new drugs, including transforming growth factor-beta (TGF-β) inhibitors and thrombin inhibitors.[1][3] It is also utilized in the development of anti-inflammatory and antimicrobial agents.[4]

A common synthetic route to this compound involves the fluorination of a pyridine N-oxide precursor, followed by reduction. For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which is then converted to this compound via catalytic hydrogenation.[5]

Experimental Protocols for Purity Analysis

Accurate determination of purity is essential for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A typical HPLC method for the analysis of this compound is detailed below.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM NH₄HCO₃, pH 8.0) and an organic solvent (e.g., acetonitrile).[6]

-

Gradient: A typical gradient might start with a low percentage of organic solvent, which is gradually increased to elute the compound of interest and any impurities.[6]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent and filtered before injection.

Workflow for HPLC Analysis:

Figure 1: Workflow for HPLC Purity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to confirm its identity and assess its purity.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A deuterated solvent in which the compound is soluble, such as Methanol-d₄ (MeOD) or Chloroform-d (CDCl₃).[6]

-

Nuclei: ¹H NMR and ¹³C NMR are standard. ¹⁹F NMR is also highly informative for fluorinated compounds.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum are analyzed to confirm the structure and identify any impurities.

Role in Signaling Pathways: Inhibition of TGF-β Signaling

As an intermediate in the synthesis of TGF-β inhibitors, this compound plays a crucial role in the development of therapeutics targeting this pathway. The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

The diagram below illustrates a simplified representation of the TGF-β signaling pathway and the point of inhibition by a drug derived from this compound.

Figure 2: Simplified TGF-β Signaling Pathway and Point of Inhibition.

Logical Relationship of Key Attributes

The utility of this compound in research and drug development is dependent on a clear understanding of its commercial availability, the ability to verify its purity, and its intended application. The following diagram illustrates the logical flow from sourcing the compound to its successful application.

Figure 3: Logical Flow from Sourcing to Application of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2247-88-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffolds: A Technical Guide to Key Intermediates in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Their ability to selectively modulate the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various malignancies. Central to the development of these life-saving drugs is the efficient and scalable synthesis of their core chemical structures. This technical guide provides an in-depth exploration of two key "privileged scaffolds" – 2,4-diaminopyrimidine (B92962) and 4-aminopyrazolo[3,4-d]pyrimidine – that form the foundation of a multitude of approved and investigational kinase inhibitors.

This document will delve into the synthetic methodologies for these core intermediates, present quantitative structure-activity relationship (SAR) data for representative inhibitor classes, and visualize the intricate signaling pathways they target.

The 2,4-Diaminopyrimidine Core: A Versatile Kinase Hinge-Binding Motif

The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it a highly effective anchor for achieving potent and selective inhibition. This scaffold is a key component in numerous inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Anaplastic Lymphoma Kinase (ALK).[1][2][3]

Quantitative SAR Data for 2,4-Diaminopyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of a selection of 2,4-diaminopyrimidine derivatives against various kinases, highlighting the impact of substitutions on potency and selectivity.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| 1 | JNK2 | 15 | - | - |

| 2 | JNK2 | 8 | - | - |

| 11c | Aurora A | - | HeLa | 0.5 - 4.0 |

| 22 | CDK7 | 7.21 | MV4-11 | - |

| KRCA-0445 | ALK | - | H3122 | - |

Experimental Protocol: Synthesis of the 2,4-Diamino-6-chloropyrimidine Intermediate

A common and crucial intermediate for the synthesis of various 2,4-diaminopyrimidine-based kinase inhibitors is 2,4-diamino-6-chloropyrimidine. The following protocol details its preparation from 2,4-diamino-6-hydroxypyrimidine (B22253).

Step 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 9 mL) to the flask.

-

Heat the reaction mixture to 97 °C and stir for 17 hours.

-

After cooling, slowly and carefully pour the reaction mixture into ice water.

-

Heat the resulting aqueous solution to 90 °C and stir for 1 hour to hydrolyze any remaining POCl₃.

-

Cool the solution and adjust the pH to 8 with a sodium hydroxide (B78521) solution.

-

Extract the product with ethyl acetate (B1210297) (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid (Yield: 85%).

This intermediate can then be further functionalized through nucleophilic aromatic substitution reactions at the C6 position to introduce various side chains, enabling the exploration of the chemical space around the 2,4-diaminopyrimidine core.

The 4-Aminopyrazolo[3,4-d]pyrimidine Core: A Bioisostere of Adenine

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of the natural kinase substrate, adenine. This structural mimicry allows for potent and often selective inhibition of a diverse range of kinases. This "privileged scaffold" is found in numerous clinically successful kinase inhibitors, targeting enzymes such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks).

Quantitative SAR Data for 4-Aminopyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The table below presents the inhibitory activities of representative 4-aminopyrazolo[3,4-d]pyrimidine derivatives, demonstrating the scaffold's versatility in targeting different kinase families.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| PP1 | Src | 170 | - | - |

| PP2 | Src | 100 | - | - |

| Compound 63 | PI3Kδ | 1.7 | - | - |

| Compound 11 | - | - | UO-31 (Renal) | - |

| Compound 12c | - | - | UO-31 (Renal) | - |

Experimental Protocol: Synthesis of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Core

A general and widely used method for the synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core involves a multi-step sequence starting from malononitrile (B47326).

Step 1: Synthesis of 5-Amino-4-cyanopyrazole

-

In a reaction vessel, condense malononitrile with triethyl orthoformate.

-

Without isolation, treat the intermediate with hydrazine (B178648) hydrate (B1144303) in a one-pot reaction to induce cyclization, affording 5-amino-4-cyanopyrazole.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring

-

The 5-amino-4-cyanopyrazole obtained in the previous step is then condensed with formamide (B127407) at elevated temperatures.

-

This reaction leads to the formation of the fused pyrimidine (B1678525) ring, yielding the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidine core.

Further modifications, such as halogenation at the 3-position followed by cross-coupling reactions, can be employed to introduce diverse substituents and modulate the inhibitor's pharmacological properties.

Visualizing the Landscape: Signaling Pathways and Synthetic Workflows

To better understand the context in which these key intermediates are utilized, the following diagrams illustrate a representative kinase signaling pathway and the general synthetic workflows for the 2,4-diaminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine cores.

Caption: A generic kinase signaling cascade and the point of intervention for a kinase inhibitor.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Amino-3-fluoropyridine in Modern Agrochemical Development: An In-depth Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

4-Amino-3-fluoropyridine has emerged as a critical building block in the synthesis of a new generation of high-performing agrochemicals. Its unique structural features, particularly the presence of a fluorine atom and an amino group on the pyridine (B92270) ring, impart desirable physicochemical properties to derivative molecules, leading to enhanced biological activity, improved metabolic stability, and favorable toxicological profiles. This technical guide provides a comprehensive overview of the role of this compound in the development of herbicides, insecticides, and fungicides. It delves into the synthesis of key agrochemical classes derived from this versatile intermediate, presents quantitative data on their biological efficacy, and outlines detailed experimental protocols for their synthesis and bio-assessment. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and concise visual representation of the underlying scientific principles.

Introduction

The escalating global demand for food production necessitates the continuous development of innovative and effective crop protection agents. This compound (CAS No. 2247-88-3) has garnered significant attention in the agrochemical industry as a versatile precursor for the synthesis of novel active ingredients.[1][2][3] The strategic incorporation of the 3-fluoro-4-aminopyridinyl moiety can significantly influence the biological activity and selectivity of the resulting agrochemical. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. The amino group provides a convenient handle for further chemical modifications, allowing for the creation of diverse chemical libraries for biological screening.[1]

This guide will explore the application of this compound in the following key areas of agrochemical development:

-

Herbicides: Primarily focusing on the synthesis and mode of action of picolinic acid derivatives.

-

Insecticides: Investigating its role as a precursor for potent insecticidal compounds, including neonicotinoid analogues and imidazo[4,5-b]pyridine derivatives.

-

Fungicides: Examining its potential in the development of novel fungicides, such as pyridine carboxamide derivatives.

Herbicidal Applications: Picolinic Acid Derivatives

This compound is a key structural component in the synthesis of a class of synthetic auxin herbicides, specifically the 4-amino-picolinates. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.

Synthesis of 4-Amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic Acids

A prominent class of herbicides derived from a fluorinated 4-aminopyridine (B3432731) core are the 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acids. The synthesis of these compounds often involves a multi-step process, including the construction of the substituted pyridine ring followed by a key cross-coupling reaction to introduce the aryl group.

A general synthetic pathway is outlined below:

Caption: General synthesis of 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acids.

Quantitative Herbicidal Activity Data

Numerous studies have demonstrated the potent herbicidal activity of 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acid derivatives against a range of broadleaf weeds. The substitution pattern on the aryl ring significantly influences the herbicidal efficacy.

| Compound ID | Aryl Substituent | Target Weed | IC50 (µM) | Inhibition (%) at 250 µM | Reference |

| S060 | 4-chlorophenyl | Brassica napus | - | >80% | [4] |

| S062 | 4-chlorophenyl (difluoromethyl on pyrazole) | Brassica napus | - | >80% | [4] |

| S063 | 4-chlorophenyl (trifluoromethyl on pyrazole) | Brassica napus | - | >80% | [4] |

| S190 | 3-methoxyphenyl | Brassica napus | - | >80% | [4] |

| S202 | 4-fluorophenyl | Amaranthus retroflexus | - | 100% | [4] |

Mode of Action: Synthetic Auxins

Picolinic acid herbicides act as synthetic auxins. They bind to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes and ultimately, plant death.

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Insecticidal Applications

The this compound scaffold is also a valuable precursor for the synthesis of novel insecticides, particularly those targeting the insect nervous system.

Imidazo[4,5-b]pyridine Derivatives

Research has shown that imidazo[4,5-b]pyridine derivatives exhibit significant insecticidal activity against a range of pests. While direct synthesis from this compound is a logical synthetic strategy, published examples often start from related pyridine precursors. The general structure of these compounds suggests that this compound could be a key starting material for generating analogues with enhanced insecticidal properties.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity of some imidazo[4,5-b]pyridine derivatives against common agricultural pests.

| Compound ID | Target Pest | Concentration (mg/L) | Mortality (%) | Reference |

| 8n | Nilaparvata lugens | 5 | 46.85 | [5] |

| 10a | Mythimna separata | 1 | 100 | [5] |

| 10a | Plutella xylostella | 1 | 100 | [5] |

Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulators

Many pyridine-based insecticides act as modulators of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. These compounds bind to the nAChR, mimicking the action of the neurotransmitter acetylcholine (ACh). This leads to the persistent and uncontrolled opening of the ion channel, resulting in hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

Caption: Mode of action of nAChR modulating insecticides.

Fungicidal Applications

The incorporation of a fluorinated pyridine moiety has shown promise in the development of novel fungicides. Pyridine carboxamides, in particular, have been investigated as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.

Pyridine Carboxamide Derivatives

While specific examples starting directly from this compound are still emerging in the public domain, the structural similarities to known pyridine carboxamide fungicides suggest its potential as a valuable building block. The synthesis of such compounds would likely involve the acylation of the amino group of this compound with a suitable carboxylic acid derivative.

Quantitative Fungicidal Activity Data

The following table presents the fungicidal activity of some pyridine carboxamide derivatives against various plant pathogens.

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |

| 6d | Rhizoctonia cerealis | 5.11 | [6] |

| 6j | Rhizoctonia cerealis | 8.14 | [6] |

| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [7] |

| 9cd | Sclerotinia sclerotiorum | 0.8 | [7] |

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

SDHI fungicides disrupt the fungal respiratory chain by inhibiting the activity of succinate dehydrogenase (also known as complex II). This blockage of electron transport prevents the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Caption: Mechanism of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Pyridyl Chlorides with Arylboronic Acids [5]

-

To a degassed solution of the 4-amino-3-chloro-5-fluoro-6-substituted picoline derivative (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Biological Assays

Protocol 2: Whole-Plant Greenhouse Assay for Herbicidal Activity [8]

-

Seeds of the target weed species are sown in pots containing a standard potting mix.

-

At the 2-3 true leaf stage, the seedlings are thinned to a uniform number per pot.

-

The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.

-

The herbicide solutions are applied to the plants using a precision bench sprayer calibrated to deliver a specific volume.

-

Control plants are treated with the solvent and surfactant solution only.

-

The treated plants are maintained in a greenhouse under controlled conditions (temperature, humidity, and photoperiod).

-

Herbicidal efficacy is assessed visually at 7, 14, and 21 days after treatment (DAT) by estimating the percentage of growth inhibition or mortality compared to the untreated control.

-

For dose-response studies, the GR₅₀ (the dose causing 50% growth reduction) or LD₅₀ (the dose causing 50% mortality) is calculated using appropriate statistical software.

Protocol 3: Larval Contact Assay for Insecticidal Activity [9][10]

-

Third-instar larvae of the target insect species are used for the assay.

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the stock solutions are made to obtain a range of test concentrations.

-

In a multi-well plate, a small volume of each test solution is applied to the bottom of the wells and the solvent is allowed to evaporate, leaving a residue of the test compound.

-

A set number of larvae (e.g., 10-20) are placed in each well.

-

The plates are covered and incubated under controlled conditions.

-

Mortality is recorded at 24, 48, and 72 hours after exposure.

-

The LC₅₀ (the concentration causing 50% mortality) is calculated using probit analysis or other suitable statistical methods.

Protocol 4: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition) [11]

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten potato dextrose agar (B569324) (PDA) to achieve the desired final concentrations.

-

The agar is poured into Petri dishes and allowed to solidify.

-

A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each agar plate.

-

The plates are incubated at an optimal temperature for fungal growth.

-

The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

-

The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

The EC₅₀ (the effective concentration causing 50% inhibition of mycelial growth) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of modern agrochemicals. Its strategic incorporation into molecules has led to the development of potent herbicides with a synthetic auxin mode of action. Furthermore, its potential as a precursor for novel insecticides and fungicides is an active area of research. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. This guide provides a foundational understanding of the current applications and future potential of this important chemical intermediate in the agrochemical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 4-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoropyridine is a pivotal heterocyclic intermediate in the synthesis of a wide array of bioactive molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2][3] Its strategic substitution pattern, featuring an amino group at the 4-position and a fluorine atom at the 3-position, imparts unique electronic properties and provides versatile handles for further chemical modifications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API), making it a highly sought-after scaffold in modern drug discovery.[2] This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key synthetic methodologies with detailed experimental protocols and comparative quantitative data.

Historical Context and Discovery

While a singular discoverer of this compound is not widely credited in the literature, its emergence is closely tied to the growing interest in fluorinated heterocyclic compounds in medicinal chemistry. The compound began to appear in chemical literature in the early 2000s, primarily as a key intermediate in the development of novel therapeutic agents.[4] Its utility as a building block for kinase inhibitors and other targeted therapies has driven the development of various synthetic routes, each with its own advantages in terms of yield, scalability, and safety.[4][5]

Core Synthetic Strategies

The synthesis of this compound has been approached through several distinct chemical pathways. The most prominent and well-documented methods include a multi-step synthesis commencing from 3-fluoropyridine (B146971), the reduction of a nitropyridine precursor, and a route involving the fluorination of a pyridine (B92270) N-oxide derivative. Each of these strategies is detailed below.

Multi-step Synthesis from 3-Fluoropyridine

A comprehensive, multi-step synthesis starting from the readily available 3-fluoropyridine has been detailed in the patent literature, specifically in Chinese patent CN101863829A.[6] This pathway involves a sequence of reactions: carboxylation, amidation, and a Hofmann rearrangement to install the amino group.

Experimental Workflow:

Caption: Synthesis of this compound from 3-Fluoropyridine.

Quantitative Data Summary:

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |

| Carboxylation | 3-Fluoropyridine | 1. n-Butyllithium, Diisopropylamine (B44863), Toluene (B28343), -70°C2. CO23. HCl | 3-Fluoro-4-pyridinecarboxylic Acid | 85 | 98 | [6] |

| Amidation | 3-Fluoro-4-pyridinecarboxylic Acid | 1. Thionyl chloride, reflux2. 25% Ammonia (B1221849)/THF solution | 3-Fluoro-4-pyridinecarboxamide | 76 | 97 | [6] |

| Hofmann Rearrangement | 3-Fluoro-4-pyridinecarboxamide | Sodium hydroxide (B78521), Bromine, 0-5°C | This compound | - | - | [6] |

Detailed Experimental Protocols:

-